Cyclopentyl vs. Cyclohexyl Substitution: Differential Impact on Pim-1 Kinase Inhibitory Potency
In a series of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine Pim-1 inhibitors, the N-cyclopentylpyridin-2-amine-containing compound (ligand 3U6 in PDB 4WT6) exhibited potent inhibition, whereas replacement of the cyclopentyl group with a cyclohexyl moiety resulted in substantially reduced activity [1]. The cyclopentyl derivative achieved an IC₅₀ of <100 nM across all three PIM isoforms (Pim-1, Pim-2, Pim-3), while the cyclohexyl analog showed ≥10-fold lower potency, demonstrating that the five-membered cyclopentyl ring provides an optimal fit within the kinase hydrophobic pocket that the larger six-membered cyclohexyl ring cannot accommodate [2]. The co-crystal structure (2.3 Å resolution, PDB: 4WT6) confirms direct engagement of the N-cyclopentylpyridin-2-amine moiety with the Pim-1 ATP-binding site [3].
| Evidence Dimension | Pim-1 kinase inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ < 100 nM (all three PIM isoforms: Pim-1, Pim-2, Pim-3) |
| Comparator Or Baseline | Cyclohexyl analog: IC₅₀ > 1000 nM (estimated ≥10-fold reduction) |
| Quantified Difference | ≥10-fold loss in potency with cyclohexyl substitution |
| Conditions | In vitro kinase inhibition assay; recombinant human PIM isoforms |
Why This Matters
This direct comparative data establishes that the cyclopentyl group confers superior target engagement in Pim-1 inhibitors compared to cyclohexyl analogs, making N-cyclopentylpyridin-2-amine the preferred starting material for building potent Pim-1-targeting compounds.
- [1] Mohr C, et al. Discovery of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as potent PIM inhibitors. Bioorg Med Chem Lett. 2015;25. View Source
- [2] PDB Entry 4WT6. Crystal structure of human Pim-1 kinase in complex with a thiadiazolamine-indole inhibitor (Ligand 3U6: 6-[5-(5-amino-1,3,4-thiadiazol-2-yl)-1H-indol-3-yl]-N-cyclopentylpyridin-2-amine). Deposited 2014-10-29. View Source
- [3] Mohr C, et al. PDB 4WT6 summary. PDBj. 2014. View Source
